
5H-2,3-Benzodiazepine
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Description
5H-2,3-Benzodiazepine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications
5H-2,3-Benzodiazepine derivatives have been investigated for their neuropharmacological effects, showing promise in treating various neurological conditions. For instance, one study highlighted a novel derivative, 1-(4-amino-phenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine (GYKI 52 322), which demonstrated significant antiaggressive effects in animal models and exhibited neuroleptic activity comparable to established drugs like chlordiazepoxide .
Table 1: Neuropharmacological Effects of this compound Derivatives
Compound Name | Effect Observed | Model Used | ED50 (mg/kg) |
---|---|---|---|
GYKI 52 322 | Antiaggressive | Fighting mice test | 8.1 (p.o.) |
GYKI 52 322 | Neuroleptic | Apomorphine-climbing test | 1.15 (i.p.) |
GYKI 52 322 | Conditioned avoidance inhibition | Rats | 8.2 (i.p.) |
Research in Receptor Modulation
The role of this compound as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) has garnered attention due to its noncompetitive inhibition properties. Research indicates that modifications to the phenyl ring of the compound can significantly alter its potency and selectivity towards AMPARs, which are crucial in synaptic transmission and implicated in various neurological disorders .
Table 2: Modulatory Effects on AMPARs
Modification Type | Effect on AMPARs | Mechanism |
---|---|---|
Meta Halogen Substitution | Increased inhibition potency | Noncompetitive manner |
Ortho Halogen Substitution | Reduced efficacy | Less effective than meta |
Synthesis and Biocatalytic Applications
The synthesis of 5H-2,3-benzodiazepines has been advanced through biocatalysis techniques, which allow for more efficient and environmentally friendly production methods. The application of enzymes in the synthesis process has been shown to enhance yields and selectivity for desired compounds . This approach is particularly valuable in pharmaceutical manufacturing where the demand for chiral compounds is high.
Table 3: Biocatalytic Methods for Synthesis
Method Type | Description | Advantages |
---|---|---|
Enzymatic Reduction | Uses enzymes to reduce precursors | High selectivity and efficiency |
Whole-cell Biotransformation | Employs living cells for conversion | Eco-friendly and sustainable |
Case Studies and Clinical Applications
Clinical studies have also explored the implications of benzodiazepine derivatives in managing conditions such as alcohol withdrawal syndrome. A recent study indicated that implementing a benzodiazepine-sparing protocol led to reduced usage of traditional benzodiazepines while maintaining patient safety during treatment . This highlights the potential for derivatives like this compound to serve as alternatives in clinical settings.
Case Study Overview: Benzodiazepine-Sparing Protocol
Parameter | Before Implementation | After Implementation |
---|---|---|
Benzodiazepine Use (%) | 78.1 | 60.7 |
Average Lorazepam Dosage (mg) | 19.7 | 6.0 |
Properties
CAS No. |
264-22-2 |
---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5H-2,3-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-4-9-7-11-10-6-5-8(9)3-1/h1-4,6-7H,5H2 |
InChI Key |
YVOHCRLDUPTKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.